3-Allyl-3-(2-hydroxypropyl)-1-phenyl-2-indolinone
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Overview
Description
3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one is a chemical compound with the molecular formula C20H21NO2 and a molecular weight of 307.42 g/mol . It is classified as a drug and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one involves several steps. One common method includes the reaction of 1-phenyl-2-indolinone with allyl bromide and 2-hydroxypropyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Chemical Reactions Analysis
3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one can be compared with other similar compounds, such as:
- 3-(2-hydroxypropyl)-1-phenyl-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- 3-[ALLYL(3,3,3-TRIFLUORO-2-HYDROXYPROPYL)AMINO]-1,1,1-TRIFLUORO-2-PROPANOL
- Allyl(3-Chlor-2-hydroxypropyl)sulfid
These compounds share similar structural features but differ in their functional groups and specific chemical properties.
Properties
CAS No. |
20870-57-9 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-(2-hydroxypropyl)-1-phenyl-3-prop-2-enylindol-2-one |
InChI |
InChI=1S/C20H21NO2/c1-3-13-20(14-15(2)22)17-11-7-8-12-18(17)21(19(20)23)16-9-5-4-6-10-16/h3-12,15,22H,1,13-14H2,2H3 |
InChI Key |
BBHXFCQKDKPQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C)O |
Origin of Product |
United States |
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